molecular formula C19H24N4O2 B2414474 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421458-68-5

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No. B2414474
CAS RN: 1421458-68-5
M. Wt: 340.427
InChI Key: VPQWYQGVPDZCTC-UHFFFAOYSA-N
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Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a part of a class of compounds that are inhibitors of PDE4 isozymes . These compounds have a binding affinity for the PDE4B isoform . They are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[5,1-b][1,3]oxazin-2-yl core structure. The InChI code for a related compound, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, is 1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .

Scientific Research Applications

Catalysis and Synthesis

The compound has been investigated for its catalytic properties. For instance, a study by Štanfel et al. (2021) explored immobilized Cu(II)-enaminone complexes as heterogeneous catalysts for azomethine imine-alkyne cycloadditions (CuAIAC). These complexes demonstrated promising catalytic activity in the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles , which are valuable heterocyclic compounds .

NLRP3 Inhibition

Researchers have used lipophilic ligand efficiency as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas as novel NLRP3 inhibitors. These compounds aim to minimize the risk of drug-induced liver injury .

PI3Kδ Inhibition

Novel pyrazolopyridine derivatives, including some based on the pyrazolo scaffold, have been discovered as potent and orally available PI3Kδ inhibitors. These compounds hold promise for therapeutic applications .

Anti-Necroptotic Activity

A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives were reported as potent necroptosis inhibitors. The representative compound displayed anti-necroptotic activity and inhibitory effects against receptor-interacting protein kinase 1 (RIPK1) .

Antibiotic and Anti-Alzheimer Activity

Bicyclic pyrazolidinones, including those derived from this compound, exhibit antibiotic and anti-Alzheimer activity. These findings highlight potential therapeutic applications .

Other Biological Activities

While not directly related to this compound, it’s worth noting that pyrazoles have been studied for their inhibition of lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Mechanism of Action

The compound acts as an inhibitor of PDE4 isozymes, particularly the PDE4B isoform . PDE4 isozymes are involved in hydrolyzing the second messenger signaling molecules cAMP and cGMP into non-signaling molecules. By inhibiting these isozymes, the compound can affect various intracellular processes.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(17-15-18-23(20-17)8-4-14-25-18)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWYQGVPDZCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone

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